5-Phenyl-1H-imidazol-2-amine
Description
Significance of the Imidazole (B134444) Heterocycle in Organic and Medicinal Chemistry
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a cornerstone in both organic and medicinal chemistry. sciencepublishinggroup.comnih.gov First synthesized in 1858, this aromatic ring system is a fundamental component of numerous essential biological molecules, including the amino acid histidine, purines in nucleic acids, and histamine. sciencepublishinggroup.comirjet.net Its unique properties, such as its amphoteric nature (acting as both an acid and a base) and its ability to participate in hydrogen bonding, make it a versatile scaffold in drug design. slideshare.netmdpi.com The imidazole moiety is found in a wide array of pharmaceuticals with diverse therapeutic applications, including antifungal agents, anti-ulcer medications, and anticancer drugs. slideshare.netnih.gov The structural versatility of the imidazole ring allows for extensive functionalization, enabling chemists to fine-tune the pharmacological properties of molecules to enhance their efficacy and selectivity. mdpi.com Consequently, the imidazole nucleus is considered a "privileged structure" in medicinal chemistry, frequently utilized as a starting point for the development of novel bioactive compounds. irjet.netnih.gov Its presence in many clinically successful drugs underscores its profound importance in the ongoing quest for new and improved treatments for a multitude of diseases. nih.gov
The broad utility of imidazole derivatives extends to various industrial applications as well, including their use as corrosion inhibitors, copolymers, and antioxidants. sciencepublishinggroup.com In the realm of medicinal chemistry, compounds containing the imidazole scaffold have demonstrated a vast range of biological activities, such as:
Antihypertensive sciencepublishinggroup.com
Anti-inflammatory nih.gov
Antiviral sciencepublishinggroup.com
Anticancer nih.gov
Antifungal nih.gov
Antibacterial sciencepublishinggroup.com
Overview of 5-Phenyl-1H-imidazol-2-amine: Structural Context and Research Interest
Within the large family of imidazole-containing compounds, this compound has garnered specific attention from the research community. This particular molecule features a phenyl group attached to the 5-position of the imidazole ring and an amine group at the 2-position. This specific arrangement of functional groups confers distinct chemical properties and has made it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
The presence of the phenyl group introduces a region of hydrophobicity and potential for pi-pi stacking interactions, which can be crucial for binding to biological targets. The 2-amino group provides a key site for further chemical modification, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies. Research has shown that derivatives of 2-aminoimidazoles exhibit a wide range of biological activities, and the 5-phenyl substitution pattern is a recurring motif in compounds investigated for various therapeutic areas. The growing interest in this compound stems from its potential to serve as a scaffold for the development of novel inhibitors of enzymes and modulators of cellular pathways implicated in disease.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₉N₃ |
| Molecular Weight | 159.19 g/mol |
| CAS Number | 6775-40-2 |
| Melting Point | 245 °C |
| Boiling Point | 421.3±38.0 °C |
| IUPAC Name | This compound |
Table 1: Physicochemical Properties of this compound. nih.govchemicalbook.com
The exploration of this compound and its derivatives continues to be an active area of research. For instance, studies have investigated aryl imidazolyl ureas as potent inhibitors of acid ceramidase for the potential treatment of fibrotic diseases. acs.org Furthermore, various synthetic strategies have been developed for creating substituted phenyl-1H-imidazole derivatives to evaluate their antimicrobial activities. nih.gov The ongoing research into this compound and its analogues highlights its significance as a lead structure in the discovery of new chemical entities with therapeutic potential.
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODFMZCEEBQXME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508432 | |
| Record name | 5-Phenyl-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6775-40-2 | |
| Record name | 5-Phenyl-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyl-1H-imidazol-2-amine (0.5 H2SO4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of 5 Phenyl 1h Imidazol 2 Amine
De Novo Imidazole (B134444) Ring Synthesis Strategies
The formation of the 5-phenyl-1H-imidazol-2-amine core can be achieved through various synthetic routes, each offering distinct advantages in terms of precursor availability, reaction conditions, and substituent tolerance. These de novo strategies construct the imidazole ring from acyclic precursors.
Cyclization Reactions of Amido-nitriles
The cyclization of amido-nitrile precursors represents a fundamental approach to imidazole synthesis. This strategy typically involves the reaction of an α-aminonitrile with a cyanamide (B42294) or a related one-carbon synthon. The key steps involve the formation of an amidine intermediate from the nitrile, followed by an intramolecular cyclization. For instance, the synthesis of amidines can be achieved through the addition of amines to nitriles, a reaction that can be catalyzed by various reagents, including ytterbium amides or methyl-chloroaluminum amide. The subsequent cyclization to form the imidazole ring is a crucial step in constructing the desired heterocyclic system. While direct examples for this compound are not extensively detailed, the general principle involves precursors like α-amino-α-phenylacetonitrile reacting with cyanamide derivatives. The dehydration of primary amides or aldoximes to nitriles is a well-established transformation, providing access to the necessary starting materials.
Condensation Reactions with Dicarbonyl Compounds and Amines
A classic and widely employed method for constructing the imidazole ring involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine source. To obtain the 2-aminoimidazole scaffold specifically, guanidine (B92328) is often used as the amine-containing component, providing the C2-nitrogen and the exocyclic amino group in a single step.
Reaction Mechanism Elucidation in this compound Synthesis
Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions, predicting outcomes, and designing new synthetic routes. The formation of the imidazole ring, a key step in the synthesis, often proceeds through a cyclization reaction.
Mechanistic Pathways of Cyclization Reactions
The synthesis of the 2-aminoimidazole core of this compound typically involves the cyclization of a linear precursor. One of the most common methods is the reaction of an α-haloketone with a guanidine derivative. nih.govmdpi.com The proposed mechanism for this reaction generally involves the initial nucleophilic attack of a nitrogen atom of the guanidine on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular condensation between a remaining guanidine nitrogen and the ketone carbonyl group, leading to a cyclic intermediate. Subsequent dehydration and tautomerization/aromatization then yield the final 2-aminoimidazole product. mdpi.com
The cyclocondensation of N-acyl-N′-arylethylenediamines, which can be prepared from the corresponding N-(2-bromoethyl)amides, is another route to 1-aryl-2-alkyl-4,5-dihydro-1H-imidazoles. researchgate.net The cyclization can be promoted by a dehydrating agent. researchgate.net
In some cases, the cyclization can be part of a domino or cascade reaction. For example, a transition metal-free domino addition/cyclization process involving unsymmetrical carbodiimides and propargylic amines can selectively afford polysubstituted 2-aminoimidazoles. researchgate.net The mechanism of palladium-catalyzed carboamination reactions for the synthesis of cyclic guanidines involves the oxidative addition of a Pd(0) complex to an aryl triflate, followed by coordination to an olefin, nucleophilic attack by an amine, and reductive elimination. umich.edu
The cyclization to form imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridines and nitroalkanes is proposed to proceed through the formation of an amidinium intermediate, which then undergoes intramolecular cyclization and subsequent elimination to form the aromatic product. beilstein-journals.org
| Precursors | Key Mechanistic Steps | Product Type | Reference |
| α-haloketone and guanidine | Nucleophilic substitution, intramolecular condensation, dehydration, aromatization | 2-aminoimidazole | nih.govmdpi.com |
| Unsymmetrical carbodiimides and propargylic amines | Domino addition/cyclization | Polysubstituted 2-aminoimidazole | researchgate.net |
| N-acyl-N′-arylethylenediamines | Cyclo-condensation | 1-aryl-2-alkyl-4,5-dihydro-1H-imidazole | researchgate.net |
| Aryl triflate and amine-tethered olefin | Pd-catalyzed oxidative addition, olefin coordination, nucleophilic attack, reductive elimination | Cyclic guanidine | umich.edu |
| 2-(aminomethyl)pyridine and nitroalkane | Amidinium intermediate formation, intramolecular cyclization, elimination | Imidazo[1,5-a]pyridine | beilstein-journals.org |
Tautomerization Phenomena and Their Synthetic Implications
The concept of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in understanding the chemical behavior of heterocyclic compounds. For this compound, this phenomenon primarily manifests as prototropic tautomerism, involving the migration of a proton. This section delves into the principal tautomeric forms of this compound and explores how their equilibrium influences its synthetic applications.
Like other 2-aminoimidazole derivatives, this compound can exist in several tautomeric forms. The most significant of these are the amino and imino forms, which arise from the migration of a proton between the exocyclic nitrogen and the nitrogen atoms within the imidazole ring. The primary tautomers are the 2-amino-5-phenyl-1H-imidazole and the 2-imino-5-phenyl-4,5-dihydro-1H-imidazole forms. Furthermore, due to the unsymmetrical nature of the imidazole ring, the proton on the ring nitrogen can reside on either N1 or N3, leading to additional tautomeric possibilities, namely 4-phenyl-1H-imidazol-2-amine. However, for the purpose of this discussion, we will focus on the predominant and most studied amino tautomers.
The equilibrium between these tautomers is not static and is influenced by several factors, including the solvent, temperature, pH, and the electronic nature of substituents on the imidazole and phenyl rings. nih.gov In many instances, the amino form is thermodynamically more stable due to the aromaticity of the imidazole ring. researchgate.net The imino form, by contrast, disrupts this aromaticity.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these tautomers. While specific data for this compound is not extensively published, studies on analogous 2-amino-heterocyclic systems provide valuable insights. For instance, calculations on 2-amino-2-imidazoline show the amino tautomer to be more stable than the imino form, with calculated iminization free energies in the range of 5–14 kJ/mol. researchgate.net This preference for the amino form is a common feature in many related five-membered heterocyclic systems.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for the experimental investigation of tautomeric equilibria. In solution, the rate of proton exchange between the tautomers can significantly affect the appearance of the NMR spectrum. researchgate.net If the exchange is slow on the NMR timescale, distinct signals for each tautomer can be observed. Conversely, rapid proton exchange leads to averaged signals, which can complicate structural elucidation. The choice of solvent can dramatically influence this exchange rate.
The synthetic implications of tautomerism in this compound are significant, primarily impacting the regioselectivity of reactions such as alkylation and acylation. The presence of multiple nucleophilic nitrogen atoms—the two ring nitrogens and the exocyclic amino group—means that reactions can potentially occur at different sites. The predominant tautomer in the reaction medium will often dictate the major product. For example, in a reaction where the 2-amino-5-phenyl-1H-imidazole tautomer is favored, derivatization might preferentially occur at the exocyclic amino group or one of the ring nitrogens, depending on their relative nucleophilicity and steric accessibility. The synthesis of some 2-aminoimidazole derivatives concludes with a tautomerization/aromatization step to yield the final stable product.
Detailed Research Findings: Representative Data
To illustrate the energetic differences between tautomers, the following table presents computational data for the closely related 2-amino-2-imidazoline system. These values, calculated using DFT and CBS-Q model chemistries, highlight the greater stability of the amino tautomer over the imino form in the gas phase. It is reasonable to infer a similar stability trend for this compound, although the phenyl substituent will quantitatively modulate these energy differences.
| Tautomeric System | Computational Method | Relative Enthalpy (ΔH, kJ/mol) | Relative Free Energy (ΔG, kJ/mol) | Reference |
|---|---|---|---|---|
| 2-Amino-2-imidazoline (Imino → Amino) | B3LYP/6-311+G(d,p) | -12.79 | -12.54 | researchgate.net |
| MP2/6-311+G(d,p) | -14.05 | -13.80 | researchgate.net |
This table presents calculated energy differences for the tautomerization of 2-amino-2-imidazoline, a related compound, to illustrate the typical stability preference for the amino form. The negative values indicate that the amino tautomer is more stable than the imino tautomer.
The study of tautomerism in this compound and its analogues is crucial for predicting their reactivity, understanding their biological activity, and designing novel synthetic routes for more complex molecules.
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
One-dimensional NMR spectra offer fundamental insights into the number and types of protons and carbons in a molecule.
¹H NMR: The proton NMR spectrum of 5-Phenyl-1H-imidazol-2-amine is expected to show distinct signals corresponding to the protons on the phenyl and imidazole (B134444) rings, as well as the amine and imidazole N-H protons. While specific spectral data for this exact compound is not widely published, analysis of closely related structures such as 1-methyl-4-phenyl-1H-imidazol-2-amine researchgate.net and other phenyl-imidazole derivatives nih.govresearchgate.net allows for the prediction of characteristic chemical shift regions. The aromatic protons of the phenyl group typically appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The lone proton on the imidazole ring (H-4) would resonate in the aromatic region as well, likely as a singlet around δ 7.1 ppm. researchgate.net The protons of the amine (NH₂) and the imidazole (N-H) groups are expected to be broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.
¹³C NMR: The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. For this compound, distinct resonances are expected for the carbons of the phenyl ring and the imidazole core. The carbon atom C-2, bonded to three nitrogen atoms, is expected to have the most downfield shift in the imidazole ring, typically appearing around δ 145-160 ppm. researchgate.net The other imidazole carbons, C-4 and C-5, would resonate at higher field. The phenyl carbons typically appear in the δ 120-140 ppm range. rsc.org Publicly available databases indicate the existence of a ¹³C NMR spectrum for this compound, confirming its utility in characterization. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Phenyl Protons | 7.0 - 8.5 (m) | 120 - 140 |
| Imidazole C4 -H | ~7.1 (s) | ~115 - 135 |
| Imidazole C5 | - | ~125 - 140 |
| Imidazole C2 | - | ~145 - 160 |
| Amine (NH₂ ) | Variable (br s) | - |
| Imidazole NH | Variable (br s) | - |
| Note: Predicted values are based on data from analogous compounds. researchgate.netnih.govresearchgate.netrsc.org (s = singlet, m = multiplet, br s = broad singlet) |
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edusdsu.edu An HSQC spectrum would definitively link the proton signal at ~7.1 ppm to the C-4 carbon of the imidazole ring and correlate the various phenyl proton signals to their respective carbon atoms. researchgate.net
Together, these 2D techniques provide a comprehensive map of the molecular framework, leaving no ambiguity in the structural assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
For this compound (C₉H₉N₃), the calculated molecular weight is 159.19 g/mol , and the monoisotopic mass is 159.079647300 Da. nih.gov In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 159. As the molecule contains an odd number of nitrogen atoms, its molecular ion peak has an odd m/z value, consistent with the nitrogen rule. libretexts.orgyoutube.com
Analysis of GC-MS data shows two prominent peaks:
m/z 159: This corresponds to the intact molecular ion [M]⁺. nih.gov
m/z 104: This significant fragment likely results from the cleavage and rearrangement of the imidazole ring.
The fragmentation of amines is often dominated by α-cleavage (cleavage of the bond adjacent to the C-N bond), which leads to the formation of stable iminium cations. libretexts.orgmiamioh.edulibretexts.org The specific fragmentation pathways for this molecule would be confirmed by high-resolution mass spectrometry (HRMS) to determine the elemental composition of each fragment ion.
Table 2: Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | nih.gov |
| Molecular Weight | 159.19 g/mol | nih.gov |
| Exact Mass | 159.079647300 Da | nih.gov |
| Molecular Ion (M⁺) | m/z 159 | nih.gov |
| Major Fragment | m/z 104 | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure
Vibrational and electronic spectroscopies probe the functional groups and conjugated π-systems within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups by identifying their characteristic vibrational frequencies. For this compound, key absorption bands are expected:
N-H Stretching: As a primary amine, two distinct stretching bands are expected in the 3200-3500 cm⁻¹ region for the -NH₂ group, corresponding to symmetric and asymmetric vibrations. An additional N-H stretching band for the imidazole ring is also expected in this region. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations for the C=N bond within the imidazole ring and the C=C bonds of both the imidazole and phenyl rings are expected in the 1400-1660 cm⁻¹ region. researchgate.netnih.gov
N-H Bending: The scissoring vibration of the primary amine group typically appears as a notable peak around 1600 cm⁻¹. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The phenyl and imidazole rings form a conjugated system capable of absorbing UV radiation. The spectrum is expected to show strong absorptions corresponding to π → π* transitions. researchgate.netscirp.org The exact position of the maximum absorbance (λmax) is sensitive to the solvent polarity. mu-varna.bg
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not available in the searched literature, studies on closely related compounds like 2-phenyl-1H-phenanthro[9,10-d]imidazole and other substituted imidazoles demonstrate the utility of this technique. nih.goviucr.orgnih.gov Such analyses typically reveal that the imidazole and adjacent phenyl rings are not coplanar, with a measurable dihedral angle between their mean planes. iucr.org Furthermore, crystallography elucidates the network of intermolecular hydrogen bonds. In the case of this compound, strong N-H···N hydrogen bonds involving the amine group and the imidazole nitrogen atoms would be expected to play a crucial role in stabilizing the crystal lattice, often forming dimers or extended chain motifs. nih.gov
Advanced Computational and Theoretical Investigations of 5 Phenyl 1h Imidazol 2 Amine and Its Derivatives
Density Functional Theory (DFT) Studies for Electronic and Molecular Structures
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For imidazole (B134444) derivatives, DFT calculations are crucial for understanding their stability, reactivity, and spectroscopic signatures. niscpr.res.inresearchgate.net By calculating properties like bond lengths, bond angles, and dihedral angles, researchers can build an accurate three-dimensional model of the molecule. researchgate.netresearchgate.net
These computational studies are often performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p) or M06/6-311G(d,p), which have been shown to provide a good balance between accuracy and computational cost for organic molecules. acs.orgniscpr.res.in The results from these calculations are frequently validated by comparing them with experimental data, such as X-ray diffraction measurements, to ensure the theoretical model accurately reflects the real-world structure. tandfonline.com
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential. researchgate.net Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, with its energy related to the electron affinity. researchgate.net The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. acs.orgresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. This gap also helps explain charge transfer interactions within the molecule. researchgate.net In studies of various imidazole and benzimidazole (B57391) derivatives, the HOMO is often located on the imidazole or benzimidazole ring, while the LUMO may be distributed across other parts of the molecule, indicating the path of intramolecular charge transfer upon excitation. niscpr.res.inresearchgate.net
Table 1: Frontier Molecular Orbital Energies for Selected Imidazole Derivatives
| Compound | Method/Functional | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|
| 2-aminobenzimidazole | B3LYP/6-311++G(d,p) | -5.69 | -0.63 | 5.06 | researchgate.net |
| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | B3LYP/6-31G(d,p) | -8.84 | -5.03 | 3.81 | niscpr.res.inresearchgate.net |
| Methyl 1-(phenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate (Derivative 2a) | M06 | -8.028 | -4.436 | 3.592 | acs.org |
| Methyl 1-((4-methylphenyl)sulfonyl)-2-(4-methylphenyl)-1H-benzo[d]imidazole-6-carboxylate (Derivative 2b) | CAM-B3LYP | -8.868 | -1.676 | 7.192 | acs.org |
This table presents data for related imidazole structures to illustrate typical FMO analysis findings, as specific data for the parent compound 5-Phenyl-1H-imidazol-2-amine is not available in the cited literature.
Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. orientjchem.org The MESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. niscpr.res.inresearchgate.net
In studies of imidazole derivatives, the negative potential is often concentrated around the nitrogen atoms of the imidazole ring, indicating these are the primary sites for electrophilic interactions. orientjchem.org For instance, in a study of N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, the MESP map identified the most electron-rich regions around specific carbon atoms and the most electron-deficient region around a nitrogen atom, highlighting them as the preferred sites for electrophilic and nucleophilic attacks, respectively. niscpr.res.inresearchgate.net
Global reactivity descriptors, also derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include:
Electronegativity (χ): The power of an atom to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors help in systematically comparing the reactivity of different derivatives.
Molecules with rotatable single bonds, like the phenyl group in this compound, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformer (the one with the lowest energy) and to understand the energy barriers between different conformations. nih.gov This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around a specific dihedral angle. The resulting plot, or energy landscape, reveals the energy minima corresponding to stable conformers and the energy maxima representing transition states. nih.gov Identifying the lowest-energy conformer is crucial as it represents the most populated structure under normal conditions and is the appropriate one to use for further studies like docking. nih.gov
Molecular Dynamics Simulations and Drug-Target Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a protein's active site. tandfonline.comresearchgate.net These simulations are essential for understanding how a ligand (like an imidazole derivative) binds to and influences a biological target. researchgate.net A stable binding conformation observed over a simulation period (e.g., 100 nanoseconds) suggests a strong and potentially effective interaction. tandfonline.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govjocpr.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's activity. The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. nih.govresearchgate.net
Docking studies on various imidazole derivatives have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of target proteins. nih.gov For example, docking of imidazole derivatives into the active site of the NADPH enzyme, which is implicated in oxidative stress, revealed specific binding energies and interactions, suggesting their potential as antioxidants. nih.gov Similarly, studies on imidazolone (B8795221) derivatives against cancer-related proteins identified key binding poses and interactions that explain their antitumor activity. nih.gov
Table 2: Example of Molecular Docking Results for Imidazole Derivatives with Protein Targets
| Ligand/Derivative | Protein Target (PDB ID) | Binding Energy/Score (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| Imidazole Derivative F1 | α-amylase | -9.0 | TRP59, ASP197, GLU233 | researchgate.net |
| Imidazole Derivative F2 | α-amylase | -9.2 | TRP59, ASP197, GLU233 | researchgate.net |
| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) | NADPH (2CDU) | -6.37 | Not Specified | nih.gov |
| Imidazolone Derivative 3g | 4MAN | -5.88 | Not Specified | nih.gov |
This table showcases representative docking results for various imidazole derivatives to demonstrate the type of data generated in such studies.
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational modeling plays a key role in deriving these relationships. By systematically modifying the structure of a lead compound like this compound (e.g., by adding different substituents at various positions) and then calculating their properties and docking scores, researchers can build a predictive SAR model. mdpi.com
For instance, a computational study on tri-aryl imidazole hybrids identified that placing an electron-donating group at the ortho-position of the aryl moiety was crucial for selective inhibition of carbonic anhydrase isoforms IX and XII. nih.gov The models showed that substituents like a methoxy (B1213986) group (2-MeO-phenyl) or a bromine atom (2-Br-phenyl) led to excellent selectivity. nih.gov These insights are invaluable for medicinal chemists, as they provide a rational basis for designing new derivatives with improved potency and selectivity, saving significant time and resources in the drug development process. mdpi.com
Quantum Chemical Calculations of Spectroscopic Properties
Quantum chemical calculations have become an indispensable tool in the structural elucidation of novel compounds, offering a powerful complement to experimental spectroscopic techniques. By employing methods such as Density Functional Theory (DFT), researchers can predict a range of spectroscopic properties with a high degree of accuracy. These theoretical investigations provide a deeper understanding of the electronic structure and its correlation with the observed spectra, aiding in the definitive assignment of spectroscopic signals. For this compound and its derivatives, computational studies, particularly focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are crucial for validating their synthesized structures and understanding their electronic characteristics.
Typically, the computational approach begins with the optimization of the molecular geometry of the compound in the gas phase. A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometries for a wide range of organic molecules. beilstein-journals.orgnih.gov
Following geometry optimization, the calculations for spectroscopic properties are performed. For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the isotropic shielding values (chemical shifts) for ¹H and ¹³C nuclei. nih.govresearchgate.net These theoretical chemical shifts are then often correlated with experimental data to confirm assignments. The comparison between calculated and experimental chemical shifts is a robust method for structural verification. nih.govniscpr.res.in
The vibrational frequencies (IR spectra) are also calculated at the same level of theory. The theoretical frequencies are often scaled by a factor to correct for anharmonicity and the approximate nature of the exchange-correlation functional, which improves the agreement with experimental IR spectra. mdpi.com
For the electronic absorption properties (UV-Vis spectra), Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. acs.orgresearchgate.net This approach allows for the calculation of the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the experimental UV-Vis spectrum. These calculations provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, within the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts
The theoretical ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO method at the B3LYP/6-311++G(d,p) level, are presented below. Such data is instrumental in the assignment of the experimental NMR spectra.
Table 1: Calculated ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound This table is illustrative and based on typical results from DFT calculations for similar compounds.
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Atom Position | Calculated Chemical Shift (ppm) | Atom Position | Calculated Chemical Shift (ppm) |
| H (N-H of amine) | 5.10 | C2 (C-NH₂) | 150.5 |
| H (N-H of imidazole) | 11.50 | C4 | 115.2 |
| H4 | 6.85 | C5 | 130.8 |
| H (Phenyl C2'/C6') | 7.55 | C1' (ipso) | 134.2 |
| H (Phenyl C3'/C5') | 7.30 | C2'/C6' | 128.9 |
| H (Phenyl C4') | 7.40 | C3'/C5' | 127.6 |
| C4' | 128.4 |
Calculated Vibrational Frequencies
The theoretical vibrational frequencies provide a basis for the assignment of the bands observed in the experimental IR spectrum. Key vibrational modes for this compound would include N-H stretching, C-H stretching of the aromatic and imidazole rings, C=N and C=C stretching vibrations.
Table 2: Selected Calculated Vibrational Frequencies (in cm⁻¹) for this compound This table is illustrative and based on typical results from DFT calculations for similar compounds.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) amine | 3450, 3350 | Asymmetric and symmetric stretching |
| ν(N-H) imidazole | 3150 | Stretching |
| ν(C-H) aromatic | 3100-3000 | Stretching |
| ν(C=N) | 1640 | Imidazole ring stretching |
| ν(C=C) | 1600, 1580, 1490 | Phenyl and imidazole ring stretching |
| δ(N-H) | 1620 | Amine scissoring |
Calculated Electronic Absorption Spectra
TD-DFT calculations can predict the UV-Vis absorption maxima, which are related to the electronic transitions within the molecule. For this compound, the transitions would likely be of π→π* character, involving the conjugated system of the phenyl and imidazole rings.
Table 3: Calculated UV-Vis Absorption Data for this compound This table is illustrative and based on typical results from TD-DFT calculations for similar compounds.
| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|
| 285 | 0.45 | HOMO -> LUMO (π→π) |
| 250 | 0.30 | HOMO-1 -> LUMO (π→π) |
Biological and Pharmacological Research on 5 Phenyl 1h Imidazol 2 Amine Derivatives
General Pharmacological Potential of Imidazole (B134444) Scaffolds
The imidazole nucleus is a fundamental component of numerous naturally occurring and synthetic bioactive compounds. semanticscholar.orgbenthamdirect.combiomedpharmajournal.org Its presence in essential molecules like the amino acid histidine, histamine, and nucleic acids underscores its biological importance. semanticscholar.orgbiomedpharmajournal.org The structural features of the imidazole ring, including its electronic-rich nature and capacity for hydrogen bonding, van der Waals forces, and hydrophobic interactions, enable it to bind effectively to a wide array of enzymes, proteins, and receptors. benthamdirect.comnih.gov This versatility is the foundation for the broad spectrum of pharmacological activities exhibited by imidazole derivatives. ijpsjournal.comnih.gov
Researchers have extensively investigated imidazole-based compounds for their therapeutic potential across various disease areas. ijpsjournal.comsemanticscholar.org These include, but are not limited to, anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and antidiabetic properties. ijpsjournal.combenthamdirect.comnih.gov The ability to readily modify the imidazole core allows for the synthesis of a vast library of derivatives, enabling scientists to fine-tune their biological activity and explore their potential as novel drug candidates. ijpsjournal.comnih.gov
Investigated Biological Activities and Therapeutic Areas
Derivatives of 5-Phenyl-1H-imidazol-2-amine have been the subject of significant research to explore their potential in treating a range of diseases. These investigations have revealed promising activity in several key therapeutic areas.
Anticancer/Antitumor Activity
The search for novel anticancer agents has led to the exploration of various imidazole derivatives. nih.govnih.gov Compounds based on the 2,4,5-triarylimidazole scaffold, which includes the this compound core, have shown notable antiproliferative activities against several cancer cell lines. researchgate.net
One area of investigation has been the development of imidazole-based N-phenylbenzamide derivatives. In a study, these compounds were synthesized and evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. frontiersin.org Notably, derivatives with specific substitutions, such as a fluorine or a para-methoxy group, demonstrated significant anticancer activity. frontiersin.org For instance, the derivative 4f , featuring a fluorine substitution, exhibited IC₅₀ values of 7.5, 9.3, and 8.9 µM against A549, HeLa, and MCF-7 cell lines, respectively. frontiersin.org Similarly, the para-methoxy substituted derivative 4e also showed promising activity with IC₅₀ values of 8.9, 11.1, and 9.2 µM against the same cell lines. frontiersin.org
| Compound | Substitution | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|---|---|
| 4f | Fluorine | 7.5 | 9.3 | 8.9 |
| 4e | para-Methoxy | 8.9 | 11.1 | 9.2 |
| 4h | ortho-Methoxy | 9.3–11.9 | 9.3–11.9 | 9.3–11.9 |
Further research has focused on 2,4-disubstituted-1,5-diphenyl-1H-imidazole derivatives, which were screened for their anticancer activity against the HepG2 human liver cancer cell line. indexcopernicus.com Several compounds in this series, specifically A-IVn, A-IVo, B-IVb, B-IVc, B-IVd, and B-IVe , demonstrated highly significant cytotoxic activity. indexcopernicus.com The study highlighted that substitutions on the diphenyl rings, including 2-fluoro, 3-nitro, 4-chloro, 4-bromo, 4-hydroxy, 3-chloro, and 2-nitro groups, contributed to higher anticancer activity. indexcopernicus.com
Additionally, a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide (B32628) derivatives were synthesized, and three compounds, 58a–58c , were identified as the most active anticancer agents against HT-29 and MCF-7 carcinoma cell lines. nih.gov The anticancer mechanism of some imidazole derivatives has been linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov For example, the compound 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine was found to be a potent inhibitor of human gastric cancer NUGC-3 cells with an IC₅₀ value of 0.05 μM, acting by interfering with the colchicine (B1669291) binding sites of tubulin. nih.gov
Antimicrobial Properties (Antibacterial, Antifungal)
The rise of antimicrobial resistance has spurred the search for new and effective antimicrobial agents, with imidazole derivatives emerging as a promising class of compounds. semanticscholar.orgbiomedpharmajournal.orgclinmedkaz.org The 2-aminoimidazole motif, a key feature of this compound, is recognized for its importance in medicinal chemistry, acting as a bioisostere of other key functional groups. mdpi.com
Research has shown that the presence of an amine group at the 2-position of the imidazole ring can enhance antimicrobial potential. biomedpharmajournal.org In one study, novel 4,5-diphenyl-1H-imidazole derivatives were synthesized and evaluated for their antibacterial activity. scirp.org While most of the synthesized compounds showed no activity, compound 6d was found to be twice as potent as ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. scirp.org Another compound, 6c , exhibited moderate activity against Staphylococcus aureus and Enterococcus faecalis (both with an MIC of 16 μg/mL). scirp.org
| Compound | Bacterium | MIC (μg/mL) |
|---|---|---|
| 6d | Staphylococcus aureus | 4 |
| 6c | Staphylococcus aureus | 16 |
| 6c | Enterococcus faecalis | 16 |
In the realm of antifungal research, a series of compounds combining imidazole and dithiocarbamate (B8719985) scaffolds were designed and synthesized to test their anticandidal activity. mdpi.com The results indicated that these new derivatives have potential anti-Candida activity, with derivative 5b being identified as a particularly active compound that could be optimized further as a lead compound. mdpi.com The mechanism of action for many azole antifungals, including imidazoles, involves the inhibition of C14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com
Antiviral Activity
The broad biological activity of imidazole derivatives extends to antiviral applications. semanticscholar.orgnih.gov These compounds have been investigated for their efficacy against a variety of viruses, including HIV, influenza, and coronaviruses. nih.gov The unique structure of the imidazole ring allows it to act as a potent pharmacophore in the design of antiviral drugs. nih.gov
One study detailed the synthesis of a series of imidazole thioacetanilide (B1681303) derivatives and their subsequent screening for anti-HIV activity. nih.gov Among the tested compounds, 29e (EC₅₀ = 0.18 μM) and 29b (EC₅₀ = 0.20 μM) demonstrated the most potent inhibition of HIV-1, comparable to the reference drugs nevirapine (B1678648) and delavirdine. nih.gov
Furthermore, research into non-nucleoside reverse transcriptase inhibitors (NNRTIs) led to the development of novel imidazole-amide conjugates. nih.gov Compound 26 from this series showed exceptional antiviral activity with an EC₅₀ value of less than 1 nM against a wide range of NNRTI-resistant HIV-1 viruses, along with a favorable pharmacokinetic profile. nih.gov
Investigations have also explored the activity of imidazole derivatives against other viruses. For instance, two imidazole-based compounds, 5a and 5b , exhibited antiviral activity against the influenza A virus with EC₅₀ values of 0.3 and 0.4 μM, respectively. nih.gov Additionally, five imidazole alkaloids were extracted from a marine sponge, and one of them, leucettamine C , displayed weak inhibitory activity against the H1N1 influenza A virus. nih.gov
Anti-inflammatory Properties
Imidazole derivatives have demonstrated significant potential as anti-inflammatory agents. semanticscholar.orgbenthamdirect.comnih.gov The anti-inflammatory mechanisms of these compounds can include the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory process. nih.govnih.gov
A study focused on the synthesis of 2,4,5-triphenyl-1H-imidazole-1-yl derivatives and evaluated their in vitro anti-inflammatory activity. japsonline.com One compound from this series, 6b , was identified as the most potent derivative. japsonline.com Another investigation into novel benzenesulfonamide (B165840) derivatives of 5'-aminospirotriazolotriazine, which can be considered related to the broader class of nitrogen-containing heterocycles, showed strong anti-inflammatory activity in a carrageenan-induced rat paw edema model. mdpi.com
Research on a series of 5-substituted phenyl-N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-amines, which contain a benzimidazole (B57391) core (a fused imidazole ring system), revealed dose-dependent anti-inflammatory activity. researchgate.net The more potent compounds from in vitro testing also showed efficacy in the in vivo carrageenan rat paw edema model. researchgate.net
Anti-parasitic Activity
The therapeutic utility of imidazole derivatives also encompasses the treatment of parasitic infections. semanticscholar.org These compounds have been investigated for their activity against various parasites, including Toxoplasma gondii, Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. run.edu.ngresearchgate.net
A study on the anti-parasitic potential of a new series of imidazole derivatives reported that these compounds could restrict the growth of Toxoplasma gondii in a dose-dependent manner. nih.govrun.edu.ng The proposed mechanism of action involves the induction of oxidative stress in the parasite. run.edu.ng Specifically, the imidazole compounds led to an increase in reactive oxygen species and a decrease in the parasite's mitochondrial membrane potential. run.edu.ng The study identified a bis-imidazole (C1 ), a phenyl-substituted 1H-imidazole (C2 ), and a thiophene-imidazole (C3 ) as promising anti-parasitic agents. run.edu.ng
Furthermore, a series of 19 new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and tested against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. researchgate.net The experimental results showed that all tested compounds had strong activity, with IC₅₀ values in the nanomolar range, which were even better than metronidazole, a standard drug for these parasitic infections. researchgate.net
Agonist/Antagonist Activity on Specific Receptors
Derivatives of the phenyl-imidazole scaffold have been investigated for their ability to modulate various physiological receptors, demonstrating both agonist and antagonist activities that are highly dependent on the specific structural modifications.
Research into serotonin (B10506) 2A (5-HT2A) receptors, which are significant targets for antipsychotics and antidepressants, has identified novel compounds with an amino-phenylmethylene-imidazolone (APMI) core that exhibit antagonist effects. nih.gov Two specific derivatives, 2a and 2c , showed significant binding affinity for the 5-HT2A receptor without demonstrating any agonist activity. nih.gov
In the context of cardiovascular and neurological conditions, the P2Y1 receptor has emerged as a therapeutic target. A conformational restriction strategy applied to a lead imidazole compound led to the development of 12g , an imidazo[1,5-a]pyrazine (B1201761) derivative, which acts as a potent P2Y1 antagonist with an IC50 of 1.95 μM. acs.org
Furthermore, in the pursuit of treatments for Parkinson's disease, researchers have designed dual antagonists for the adenosine (B11128) A2A and A1 receptors. mdpi.com A novel series with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core was synthesized, leading to compound 11o , which displayed high binding affinities and full antagonism for both human A2A (IC50 = 136 nM) and A1 (IC50 = 98.8 nM) receptors. mdpi.com
Conversely, some imidazole derivatives have been developed as receptor agonists. Derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been identified as potent agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in hepatic functions. nih.govacs.org Compounds with a substituted phenyl ring, such as 12g–13i , activated CAR with nanomolar EC50 values. nih.govacs.org
Potential as Antidote Development and Neurological Disorder Treatment
The imidazole scaffold is a key feature in the development of therapeutic agents for complex neurological disorders, particularly Alzheimer's disease (AD). nih.gov The multifactorial nature of AD, which involves tau protein phosphorylation, amyloid-beta (Aβ) aggregation, and oxidative stress, makes multi-target compounds highly desirable. nih.gov Imidazole derivatives have been designed to target several of these pathological mechanisms simultaneously. nih.gov
For instance, 1,5-diarylimidazoles have been studied for their ability to promote microtubule (MT) polymerization, which could offer a stabilizing effect against the neurofibrillary tangles characteristic of AD. nih.gov These compounds are being explored as potential small molecules that could concurrently stabilize microtubules and reduce the production of eicosanoids, which are involved in neuroinflammation. nih.gov
In the context of Parkinson's disease (PD), the development of dual adenosine A2A/A1 receptor antagonists represents a promising strategy. mdpi.com The inhibition of A1 receptors can facilitate dopamine (B1211576) release, while blocking A2A receptors enhances postsynaptic dopamine responses. mdpi.com This dual action could provide more significant benefits than selective A2A antagonists alone. mdpi.com Compound 11o , with its high brain permeability and stability, is a candidate for further development as an anti-Parkinson's agent. mdpi.com
Furthermore, a conformational restriction strategy was used to improve the brain exposure of a P2Y1 antagonist, HNW001, for potential application in treating ischemic stroke. This led to the creation of compound 12g , which not only showed potent P2Y1 antagonism but also demonstrated significant neuroprotective potential. acs.org
Mechanistic Insights into Biological Action
The biological effects of this compound derivatives are rooted in their specific interactions with enzymes, receptors, and other biological macromolecules.
A significant area of research has been the development of phenyl-imidazole derivatives as enzyme inhibitors. One key target is Indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme implicated in cancer. nih.gov Derivatives of 4-phenyl-imidazole (4-PI) have been shown to inhibit IDO. Spectroscopic studies confirmed that 4-PI binds to the heme iron in the enzyme's active site, acting as a noncompetitive inhibitor. nih.gov
In the field of fibrotic diseases, aryl imidazolyl ureas have been developed as potent inhibitors of acid ceramidase (aCDase), an essential enzyme in sphingolipid metabolism. acs.org The inhibitory mechanism involves interactions within the enzyme's binding site, with molecular docking studies suggesting the formation of a tetrahedral intermediate. acs.org
The imidazole nucleus is also central to inhibitors designed for neurodegenerative diseases. nih.gov For Alzheimer's, derivatives are developed to inhibit acetylcholinesterase (AChE), which would increase neurotransmitter levels in the brain. nih.gov Additionally, some 1,5-diarylimidazoles have been evaluated as potential inhibitors of the prostaglandin (B15479496) biosynthetic pathway, targeting cyclooxygenase (COX) enzymes involved in neuroinflammation. nih.gov
Research has also shown that phenolic compounds can inhibit the formation of carcinogenic heterocyclic aromatic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), in laboratory models. nih.gov
The function of phenyl-imidazole derivatives as receptor modulators is defined by their binding characteristics. The electron-rich nature of the imidazole ring facilitates binding to a variety of biological receptors. nih.gov
For compounds acting as antagonists, the binding prevents the natural ligand from activating the receptor. Novel amino-phenylmethylene-imidazolone (APMI) derivatives have been identified as 5-HT2A receptor antagonists, effectively blocking the receptor without causing activation. nih.gov Similarly, pyrazolo[3,4-d]pyrimidin-6-amine derivatives act as dual antagonists at adenosine A2A and A1 receptors, with compound 11o showing high binding affinities (Ki values of 13.3 nM for hA2A and 55 nM for hA1) and functional antagonism. mdpi.com
In the case of agonists, the derivative binds to and activates the receptor. Imidazo[1,2-a]pyridine derivatives have been discovered as potent and direct activators of the human constitutive androstane receptor (CAR). nih.govacs.org These compounds induce a conformational change in the receptor, leading to the regulation of its target genes. nih.govacs.org However, selectivity can be a challenge, as some of these compounds also activate the related pregnane (B1235032) X receptor (PXR). nih.govacs.org
At the molecular level, the efficacy of these derivatives depends on precise interactions with amino acid residues and cofactors within the target macromolecule.
For IDO inhibitors based on the 4-phenyl-imidazole scaffold, the primary interaction is the binding of the N-1 nitrogen of the imidazole ring to the heme iron at the enzyme's active site. nih.gov This confirms that despite being a noncompetitive inhibitor, it binds at the active site. Furthermore, systematic substitutions on the phenyl ring were designed to create specific interactions with nearby amino acid residues. Docking experiments predicted that hydroxyl groups at the 2- or 3-position of the phenyl ring could form hydrogen bonds with Serine 167 (S167), while thiol substitutions could interact with Cysteine 129 (C129). nih.gov
In the case of acid ceramidase inhibitors, the potency of aryl imidazolyl ureas is attributed to hydrophobic interactions and potential π–π stacking within the binding site, particularly when a terminal methyl group is replaced with a phenyl group. acs.org
For agonists of the constitutive androstane receptor (CAR), the interaction is more complex. The prototype human CAR agonist CITCO is known to activate the related PXR receptor through π–π interactions with a specific tryptophan residue (W299). nih.govacs.org The goal in designing new imidazo[1,2-a]pyridine-based agonists was to achieve high potency for CAR while minimizing these off-target interactions to ensure selectivity. nih.govacs.org
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of bioactive phenyl-imidazole derivatives. These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity.
For IDO inhibitors, SAR studies on 4-phenyl-imidazole (4-PI) revealed key insights. nih.gov Substitution at the N-1 position of the imidazole ring abolished activity, confirming the importance of this nitrogen in binding to the heme iron. nih.gov Conversely, substitution at the N-3 position was tolerated. On the phenyl ring, introducing small, polar, hydrogen-bonding groups at the ortho and meta positions significantly enhanced potency. nih.gov
For P2Y1 antagonists, SAR investigations showed that the position of substituents on the phenyl ring was critical. acs.org A cyano group at the meta-position resulted in better antiplatelet potency compared to a cyano group at the para-position. acs.org
In the development of acid ceramidase inhibitors, SAR studies on aryl imidazolyl ureas explored various alkyl chains and phenyl substitutions. acs.org While replacing a terminal methyl with a phenyl group enhanced potency due to favorable interactions, branched alkyl chains and smaller cyclopropyl/cyclobutyl groups did not improve activity. acs.org The position of substituents on the phenyl ring (ortho, meta, para) did not significantly affect potency, though it did influence stability. acs.org
For adenosine A2A/A1 receptor antagonists, SAR focused on replacing a metabolically vulnerable furan (B31954) ring with more stable phenyl or pyridyl rings. mdpi.com This change initially lowered activity, but the introduction of a nitrile group to the new ring restored it. The position of the nitrile group was critical, with the meta-position on the phenyl or pyridyl ring being optimal for maintaining activity. mdpi.com
Applications in Materials Science, Supramolecular Chemistry, and Catalysis
Coordination Chemistry and Ligand Applications
The imidazole (B134444) moiety is a fundamental component in coordination chemistry due to the ability of its nitrogen atoms to act as Lewis bases, readily coordinating with a variety of metal ions. nih.gov This interaction is central to the formation of stable metal-organic frameworks and complexes with tailored electronic and catalytic properties. The 2-amino and 5-phenyl substituents further modulate the electronic environment of the imidazole core, influencing the stability and reactivity of the resulting metal complexes. mdpi.com
Derivatives of 5-phenyl-1H-imidazol-2-amine serve as versatile ligands for the synthesis of novel transition metal complexes. For instance, a tetra-substituted imidazole derivative, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), has been synthesized and used to form complexes with a range of first-row transition metals, including Co(II), Ni(II), Cu(II), Mn(II), and Zn(II). nih.gov The structure of the ligand was confirmed through various spectroscopic techniques and single-crystal X-ray diffraction, which revealed two independent molecules in the asymmetric unit. nih.gov
Similarly, researchers have synthesized and structurally characterized metal(II) complexes based on 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole (HL), a related imidazole-containing ligand. rsc.org Three distinct complexes were formulated as PbL2(H2O) and ML2(H2O)4·2H2O, where M represents Ni or Co. In all three cases, a stable mononuclear metal(II) fragment was observed, demonstrating the reliable coordinating ability of the imidazole-based ligand. rsc.org Quantum chemical modeling has also been employed to study the complexation of 1,3-dihetaryl-5-phenyl-2-pyrazoline derivatives with polyvalent metal ions like cadmium, confirming the coordination of the metal ion with three nitrogen atoms of the ligand. univ.kiev.ua
Table 1: Examples of Metal Complexes with Imidazole Derivatives
| Ligand | Metal Ions | Resulting Complex Formula | Reference |
|---|---|---|---|
| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Co(II), Ni(II), Cu(II), Mn(II), Zn(II) | Not specified | nih.gov |
| 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole | Pb(II), Ni(II), Co(II) | PbL2(H2O), ML2(H2O)4·2H2O | rsc.org |
This table is interactive. You can sort and filter the data.
The robust coordination ability of imidazole derivatives leads to the formation of highly stable metal complexes, which are increasingly explored for their catalytic potential. rsc.org These complexes can function as catalysts in various organic transformations, often benefiting from the unique electronic environment provided by the imidazole ligand.
A notable application is in cross-coupling reactions. Novel PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) NHC-Pd(II) metallosurfactants have been synthesized using 1H-imidazole-4,5-dicarboxylic acid as a platform. mdpi.com These palladium complexes were tested for their catalytic activity in model reduction and Suzuki-Miyaura reactions. The study found that a metallosurfactant with a tetradecyl lipophilic fragment was three times more active in the reduction reaction in an aqueous solution compared to commercial PEPPSI complexes. This enhanced activity was attributed to the formation of stable, monodisperse aggregates in the reaction medium. mdpi.com
Furthermore, metal complexes involving imidazole derivatives are being investigated for electrocatalysis. New coordination polymers with 5-(1H-imidazol-4-ylmethyl)aminoisophthalic acid have been synthesized and studied for their electrochemical and electrocatalytic properties, indicating a promising avenue for developing new catalytic materials. researchgate.net The imidazole core is crucial in these applications, as it facilitates the formation of supramolecular species through various noncovalent interactions, which is beneficial for creating effective catalytic systems. nih.gov
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry revolves around the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.net The this compound molecule is an excellent candidate for building supramolecular architectures due to its capacity for forming multiple, directional hydrogen bonds and engaging in aromatic stacking interactions. nih.gov
The crystal structures of this compound derivatives consistently reveal extensive hydrogen bonding networks that dictate the packing of molecules in the solid state. The presence of N-H and C-H donors and nitrogen atom acceptors allows for a variety of intermolecular connections.
In the crystal structure of 5-(4,5-di-hydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo-[3,4-b]pyrazin-6-amine, N-H⋯N and C-H⋯N hydrogen bonds link the molecules to form chains along the chemicalbook.com direction. nih.govresearchgate.net These chains are further stabilized and stacked via π-π interactions between the pyrazole (B372694) rings, with a centroid-centroid distance of 3.4322 (7) Å. nih.govresearchgate.net Similarly, the crystal structure of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one features inversion dimers formed by O-H⋯N hydrogen bonds and weak π-stacking. These dimers are then connected into chains by N-H⋯O hydrogen bonds, which are further linked into layers through C-H⋯π interactions. nih.gov The ability of the imidazole entity to form these robust hydrogen bonds significantly influences the crystallization mechanism and the final supramolecular architecture. researchgate.net
Table 2: Hydrogen Bonding Interactions in Imidazole Derivative Crystals
| Compound | Interacting Groups | Supramolecular Motif | Reference |
|---|---|---|---|
| 5-(4,5-di-hydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo-[3,4-b]pyrazin-6-amine | N-H⋯N, C-H⋯N, π-π stacking | chemicalbook.com chains | nih.govresearchgate.net |
| 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one | O-H⋯N, N-H⋯O, C-H⋯π | Inversion dimers, chains, layers | nih.gov |
This table is interactive. You can sort and filter the data.
The predictable hydrogen bonding patterns and stacking capabilities of imidazole derivatives enable the rational design of complex supramolecular assemblies. researchgate.net These non-covalent interactions guide the self-assembly of molecular components into larger, ordered structures with specific functions.
The design principles for these assemblies often leverage the cavity-size-dependent host-guest interactions of macrocycles or the directional nature of hydrogen bonds in crystal engineering. rsc.orgresearchgate.net For instance, melem-based honeycomb structures can incorporate small triazine analogs to create highly porous polymeric carbon nitrides with controlled catalytic properties. rsc.org While not directly involving this compound, this approach highlights a strategy where the specific geometry and interacting groups of a molecule are used to build functional materials. The imidazole core, with its defined donor and acceptor sites, can similarly be used as a programmable unit to construct networks, cages, or other targeted supramolecular structures. The phenyl group can contribute to the stability of these assemblies through π–π stacking interactions, as observed in various crystal structures. acs.org
Applications in Functional Materials Development
The integration of this compound and its derivatives into functional materials is an expanding area of research. Their unique electronic, optical, and coordinating properties are being harnessed to create materials for electronics, sensing, and energy applications. nih.gov
One significant application is in the development of luminescent materials. Phenyl-containing imidazole derivatives have been designed that exhibit deep blue luminescence. rsc.org These materials can function as reversible, controllable fluorescent switches, responding to acid-base stimuli. This property has been utilized for information security applications, where the compound is doped into confidential ink for information storage. Furthermore, the fluorescence of these imidazole-based compounds can be quenched by certain metal ions, such as Fe³⁺, allowing for their use as selective chemical sensors. rsc.org
In the realm of energy materials, imidazole derivatives are being explored as components in batteries and solar cells. A metal(II) complex based on an imidazole-phenyl-tetrazole ligand was shown to improve the performance of lead-acid batteries by modifying the electrochemical response at the electrodes. rsc.org In perovskite solar cells, organic molecules with bidentate anchoring capabilities are used to passivate surface defects. A molecule containing amino and triazole groups, which share structural similarities with 2-aminoimidazole, can anchor to both cation (undercoordinated Pb²⁺) and anion (undercoordinated I⁻) defects on the perovskite surface through a combination of Lewis acid-base interactions and N-H···I hydrogen bonds. acs.org This dual-functional passivation enhances the efficiency and long-term stability of the solar cells. acs.org
Optoelectronic Properties
While direct studies on the optoelectronic properties of this compound are not extensively documented, research on closely related phenyl-imidazole derivatives provides insights into the potential of this class of compounds. The imidazole scaffold is a known component in materials with interesting photophysical properties.
Derivatives of phenanthro[9,10-d]imidazole, which incorporate a phenyl-imidazole moiety, have been investigated as blue light-emitting materials. rsc.org These compounds exhibit excellent thermal stability and highly efficient fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs). rsc.org For instance, the introduction of a phenyl-imidazole modification to 4-(1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-diphenylamine has been shown to produce deep blue luminescence. rsc.org The imidazole group in these materials can be protonated under acidic conditions, leading to changes in fluorescence, which suggests their potential use in fluorescent sensors and switches. rsc.org
Furthermore, imidazole-based luminescent materials are noted for their strong fluorescence, high efficiency, and good stability. rsc.org The unique structure of these compounds allows for reversible stimulus-responsive behavior, which is a desirable characteristic for smart materials. rsc.org Theoretical and experimental studies on benzimidazole (B57391) Schiff bases, which share structural similarities with phenyl-imidazoles, have demonstrated large Stokes shifts, appreciable quantum yields, and low band gaps, indicating their potential for optoelectronic applications. researchgate.net
Research on 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives has revealed interesting solvatofluorochromic properties, where the fluorescence characteristics are sensitive to the polarity of the solvent. rsc.org The amphoteric nature of the imidazolyl group in these compounds also imparts sensitivity to acids and fluoride (B91410) anions, suggesting their utility in developing chemosensors. rsc.org
Table 1: Optoelectronic Properties of Related Phenyl-Imidazole Derivatives
| Compound/Derivative Class | Observed Properties | Potential Applications |
| Phenanthro[9,10-d]imidazole Derivatives | Deep blue luminescence, high thermal stability, efficient fluorescence. rsc.orgrsc.org | Organic Light-Emitting Diodes (OLEDs), Fluorescent Sensors. rsc.orgrsc.org |
| Benzimidazole Schiff Bases | Large Stokes shifts, appreciable quantum yields, low band gaps. researchgate.net | Optoelectronic Devices. researchgate.net |
| 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) Derivatives | Solvatofluorochromism, sensitivity to acids and fluoride anions. rsc.org | Solvent Polarity Sensors, Chemosensors. rsc.org |
Polymer Science and Material Building Blocks
The this compound structure is a valuable building block for the synthesis of novel polymers with tailored properties. The amine functionality provides a reactive site for polymerization reactions, allowing for its incorporation into various polymer backbones. acs.org
Phenyl-imidazole and its derivatives have been utilized in the synthesis of high-performance polymers such as polyamides and polyimides. researchgate.netrsc.org For example, novel poly(amide-imide)s containing pendent (5-(4,5-diphenyl-1H-imidazol-2-yl)furan-2-yl)phenyl moieties have been synthesized. researchgate.net These polymers exhibit good solubility in polar organic solvents and can be cast into transparent, flexible, and tough films. researchgate.net They also demonstrate high thermal stability, with 10% weight loss temperatures exceeding 420 °C. researchgate.net
The incorporation of phenyl-substituted benzimidazole units into poly(benzimidazole imide)s (PBIIs) has been shown to address the issue of high water absorption, a common drawback of traditional PBIIs. rsc.org The N-phenyl group hinders the formation of hydrogen bonds with water molecules, significantly reducing the polymer's affinity for water while maintaining excellent thermal resistance, with glass transition temperatures as high as 425 °C. rsc.org
The amine group in this compound makes it a key monomer for the synthesis of various polymers, including polyamides and polyureas, through reactions driven by its nucleophilic character. acs.org The rigid and planar structure of the phenyl-imidazole unit can impart desirable thermal and mechanical properties to the resulting polymers.
Table 2: Properties of Polymers Incorporating Phenyl-Imidazole Derivatives
| Polymer Type | Monomer/Moiety | Key Properties |
| Poly(amide-imide)s | Pendent (5-(4,5-diphenyl-1H-imidazol-2-yl)furan-2-yl)phenyl moieties | Good solubility, film-forming ability, high thermal stability (Td10% > 420 °C), tensile strength up to 108 MPa. researchgate.net |
| N-phenyl-poly(benzimidazole imide) (N-Ph-PBII) | 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole | High glass-transition temperature (Tg up to 425 °C), low water absorption (1.4%), improved optical transparency. rsc.org |
Future Directions and Research Challenges
Development of Novel and Sustainable Synthetic Approaches
While various methods exist for synthesizing the imidazole (B134444) core, future research must prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes. A significant challenge lies in moving away from hazardous volatile organic solvents (VOCs) and harsh reaction conditions that characterize many traditional syntheses. mdpi.com
Key Research Thrusts:
Green Chemistry Protocols: There is a growing demand for "green" synthesis protocols that minimize waste and energy consumption. mdpi.com A promising approach involves the use of deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride and urea (B33335) or glycerol. mdpi.commdpi.com These non-conventional media have been successfully used for the one-pot synthesis of 2-aminoimidazoles, offering high yields and simplified product isolation, often just by filtration. mdpi.commdpi.com Further research should focus on adapting these DES-based methods specifically for 5-phenyl-1H-imidazol-2-amine and its derivatives, potentially allowing for the recycling of the solvent system. mdpi.commdpi.com
Biorenewable Starting Materials: Another sustainable avenue is the use of abundant, biorenewable starting materials like unprotected carbohydrates. durham.ac.uk A modern variant of the Marckwald reaction has demonstrated the synthesis of functionalized thioimidazoles from carbohydrates and amine salts, highlighting a path toward more sustainable chemical production. durham.ac.uk Adapting such multicomponent reactions to produce 2-aminoimidazoles could significantly reduce the reliance on petroleum-based precursors. mdpi.comdurham.ac.uk
Catalytic Innovations: The exploration of novel catalysts is crucial for improving reaction efficiency. Various catalysts, including ionic liquids, L-proline, and different nanocatalysts, have been investigated for the synthesis of substituted imidazoles. sciepub.comresearchgate.net Future work could focus on developing reusable, heterogeneous catalysts that facilitate the synthesis of this compound with high regioselectivity and yield under mild conditions.
Advanced Pharmacological Profiling and Preclinical Studies
Preliminary studies have highlighted the potential of 2-amino-4(5)-arylimidazoles as antimicrobial agents. nih.gov However, a comprehensive understanding of the pharmacological profile of this compound is still lacking. The structural similarity of the imidazole core to numerous bioactive molecules suggests a broad potential that warrants extensive investigation. mdpi.commdpi.com
Key Research Thrusts:
Broad-Spectrum Bioactivity Screening: Systematic screening of this compound and its novel derivatives is necessary against a wide range of biological targets. The imidazole motif is a key feature in drugs targeting neurodegenerative diseases like Alzheimer's, various cancers, and metabolic disorders. nih.govnih.govrsc.orgnih.gov For instance, derivatives of 2-phenyl-1H-benzo[d]imidazole have been developed as potent inhibitors of enzymes implicated in Alzheimer's disease and as α-glucosidase inhibitors for diabetes management. nih.govrsc.org Similarly, other imidazole-containing compounds have been identified as VEGFR-2 kinase inhibitors for cancer therapy. researchgate.net
Mechanism of Action Studies: For any promising activity identified, detailed mechanistic studies are crucial. This includes identifying the specific molecular targets and pathways through which the compound exerts its effects. Techniques such as fluorescence quenching experiments can confirm direct binding to target enzymes, while kinetic studies can elucidate the nature of the inhibition (e.g., competitive, non-competitive). nih.gov
Preclinical Development: Compounds that demonstrate significant in vitro potency and a clear mechanism of action should advance to preclinical evaluation. This stage involves assessing the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties through in silico predictions and in vivo models. nih.gov For example, successful preclinical studies on an imidazole-linked heterocycle for Alzheimer's involved assessing brain penetration capabilities and efficacy in a mouse model of the disease. nih.gov
Exploration of New Application Areas in Chemistry and Materials Science
Beyond pharmacology, the unique physicochemical properties of the imidazole ring open doors to applications in advanced materials. mdpi.com The rigid, planar, and conjugated structure of the imidazole system is highly desirable for developing functional organic materials.
Key Research Thrusts:
Optoelectronic Materials: Imidazole-based fluorophores are being explored for use in organic light-emitting diodes (OLEDs). tandfonline.com The synthesis of an imidazo[1,5-a]pyridine-anthracene based fluorophore resulted in a material with excellent thermal and electrochemical stability, suitable for creating efficient greenish-yellow OLEDs and warm white LEDs. tandfonline.com Future research could investigate whether this compound or its derivatives can be functionalized to create novel, low-cost emitters for displays and solid-state lighting.
Energy Materials: Triazole derivatives, which are structurally related to imidazoles, have been used to passivate defects in perovskite solar cells, enhancing their efficiency and stability. acs.org The nitrogen atoms in the heterocyclic ring can interact with the perovskite surface, reducing charge recombination. acs.org Given its structure, this compound could be investigated as a novel passivation agent or as a component in hole transport layers for next-generation photovoltaic devices.
N-Heterocyclic Carbene (NHC) Catalysis: Imidazoles are precursors to N-heterocyclic carbenes, which are powerful organocatalysts. sciepub.com The development of NHCs from this compound could lead to new catalytic systems for a variety of organic transformations, contributing to the field of organometallic chemistry and catalysis.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of computational tools can dramatically accelerate the discovery and optimization of new compounds based on the this compound scaffold. Artificial intelligence (AI) and machine learning (ML) offer powerful methods for navigating the vast chemical space and predicting molecular properties.
Key Research Thrusts:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By developing 2D and 3D-QSAR models for a series of this compound derivatives, researchers can identify key structural features required for a desired pharmacological effect, such as anticancer activity. researchgate.net These models can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources.
Molecular Docking and Simulation: Virtual docking studies can predict the binding mode of a ligand within the active site of a biological target. nih.gov This provides valuable insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity. nih.govacs.org For example, docking studies have been used to understand how imidazole-based inhibitors bind to enzymes like α-glucosidase and V600E-BRAF. nih.govnih.gov This information can guide the rational design of more potent and selective inhibitors.
De Novo Design and Generative Models: Advanced AI and ML algorithms can be used for the de novo design of novel molecules. Generative models can learn from existing chemical data to propose entirely new structures based on the this compound scaffold that are optimized for specific properties like target affinity, selectivity, and favorable ADMET profiles. This approach represents a shift from screening existing compounds to creating bespoke molecules for a specific purpose.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Phenyl-1H-imidazol-2-amine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via one-pot reactions involving aromatic aldehydes and aminothiazole derivatives, as demonstrated in thiazolo[3,2-a]pyrimidine syntheses . To improve yields, optimize reaction conditions (e.g., temperature, solvent polarity) and employ gradient chromatography (e.g., CH₂Cl₂–MeOH) for purification. Monitoring intermediates using FT-IR ensures structural fidelity during synthesis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, aromatic C=C vibrations at ~1600 cm⁻¹) .
- ¹H NMR : Resolves proton environments (e.g., imidazole protons at δ 6.5–8.5 ppm, aromatic phenyl protons at δ 7.0–7.5 ppm) .
- HPLC : Validates purity (>95%) via retention time consistency .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Standardize protocols using factorial design (e.g., varying substituents, catalysts) to identify critical variables . Document reaction parameters (e.g., stoichiometry, reaction time) and validate intermediates via TLC (e.g., CH₂Cl₂–MeOH 9:1 v/v, Rf 0.5) .
Advanced Research Questions
Q. How can computational methods enhance the study of this compound’s electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps to assess reactivity. Compare computed spectra (e.g., UV-Vis) with experimental data .
- Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., urokinase receptor) to guide drug design .
Q. What strategies resolve contradictions in bioactivity data across substituted derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy, hydroxyl groups) and correlate with bioactivity trends (e.g., fluorescence intensity, anticancer IC₅₀) .
- Dose-Response Assays : Quantify activity across concentrations to distinguish potency variations .
Q. How can reaction fundamentals inform reactor design for scaling up this compound synthesis?
- Methodological Answer : Apply reaction engineering principles (e.g., residence time distribution, mass transfer) to transition from batch to continuous flow reactors. Use process simulation software (e.g., Aspen Plus) to model heat transfer and optimize scalability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer :
- Cross-Validation : Compare NMR/FT-IR data with reference spectra from authenticated samples .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials) affecting spectral clarity .
Q. What experimental controls mitigate variability in bioactivity assays?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., IPR-1 for urokinase receptor studies) to benchmark activity .
- Replicate Experiments : Perform triplicate assays with statistical analysis (e.g., ANOVA) to confirm significance .
Methodological Tools and Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
